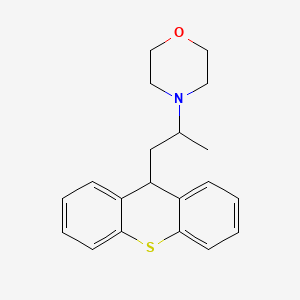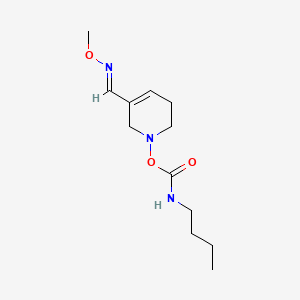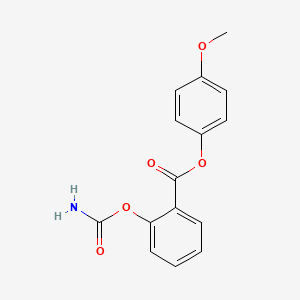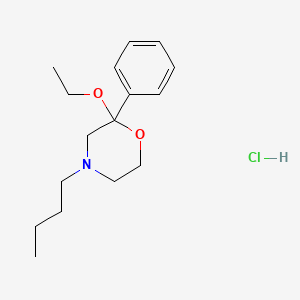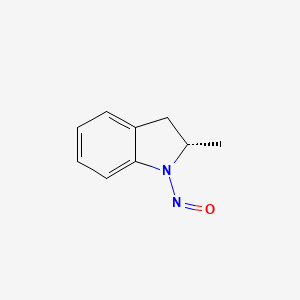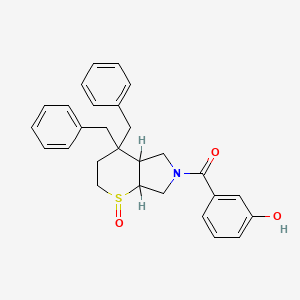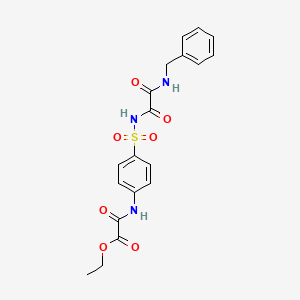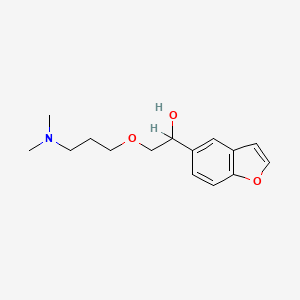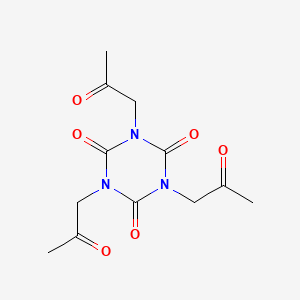
Tris(2-oxopropyl)isocyanurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-oxopropyl)isocyanurate: is a chemical compound with the molecular formula C12H15N3O6 . It is known for its unique structure, which includes three oxopropyl groups attached to an isocyanurate core. This compound is used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(2-oxopropyl)isocyanurate can be synthesized through a multi-step process involving the reaction of cyanuric acid with propylene oxide. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the oxopropyl groups. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2-oxopropyl)isocyanurate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The oxopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols are often used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Tris(2-oxopropyl)isocyanurate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity
Mécanisme D'action
The mechanism by which tris(2-oxopropyl)isocyanurate exerts its effects involves its interaction with specific molecular targets. The oxopropyl groups can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and stability. The pathways involved may include enzymatic reactions and binding to receptors or other biomolecules .
Comparaison Avec Des Composés Similaires
Tris(2,3-epoxypropyl)isocyanurate: This compound has epoxy groups instead of oxopropyl groups, leading to different reactivity and applications.
Tris(2-hydroxyethyl)isocyanurate: This compound contains hydroxyethyl groups, which influence its solubility and reactivity.
Tris(2,3-dibromopropyl)isocyanurate: This brominated compound is used as a flame retardant and has different environmental and biological impacts
Uniqueness: Tris(2-oxopropyl)isocyanurate is unique due to its specific structure and the presence of oxopropyl groups, which confer distinct chemical properties and reactivity. Its stability and versatility make it valuable in various applications, from industrial production to scientific research .
Propriétés
Numéro CAS |
61050-97-3 |
|---|---|
Formule moléculaire |
C12H15N3O6 |
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
1,3,5-tris(2-oxopropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H15N3O6/c1-7(16)4-13-10(19)14(5-8(2)17)12(21)15(11(13)20)6-9(3)18/h4-6H2,1-3H3 |
Clé InChI |
RWZLXYPTENHFST-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CN1C(=O)N(C(=O)N(C1=O)CC(=O)C)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


